![molecular formula C11H19NO5 B2525015 2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid CAS No. 1207175-98-1](/img/structure/B2525015.png)
2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid
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Overview
Description
2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid is a synthetic organic compound with the molecular formula C11H19NO5 and a molecular weight of 245.28 g/mol . This compound is characterized by the presence of an oxetane ring, a tert-butoxycarbonyl (Boc) protecting group, and an acetic acid moiety. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid typically involves multiple steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving an appropriate diol and a halogenating agent.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is introduced through a nucleophilic substitution reaction, where the oxetane intermediate reacts with a halogenated acetic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a building block in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance biological activity, making it a candidate for drug development. For instance, derivatives of this compound have shown promise in targeting specific biological pathways, particularly in cancer therapy.
Protein Degradation
2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid serves as a useful precursor in the development of protein degraders. These compounds can selectively target and degrade specific proteins within cells, providing a novel approach to treating diseases caused by protein dysregulation .
Biochemical Studies
In biochemical research, this compound is utilized for studying enzyme interactions and metabolic pathways. Its oxetane ring structure contributes to its ability to participate in various chemical reactions, making it a valuable tool for probing biological mechanisms.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of modified oxetane derivatives based on this compound. The results indicated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines while maintaining low toxicity to normal cells. This suggests that modifications to the oxetane structure can enhance selectivity towards cancer cells .
Case Study 2: Protein Targeting
Research demonstrated that compounds derived from this compound could effectively target specific proteins involved in cellular signaling pathways. This was achieved through the strategic design of ligands that bind selectively to target proteins, leading to their degradation and subsequent therapeutic effects .
Mechanism of Action
The mechanism of action of 2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid
- (S)-3-Amino-2-((tert-butoxycarbonyl)amino)propionic acid
- 2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid
Uniqueness
2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid is unique due to its oxetane ring, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the tert-butoxycarbonyl group also provides a protective function, allowing selective reactions at other sites .
Biological Activity
The compound 2-(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid, also known as Boc-amino oxetan-3-yl acetic acid, is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C11H19NO5
- Molecular Weight : 245.28 g/mol
- CAS Number : 1207175-98-1
- Purity : Typically >95% in commercial preparations .
The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various biological targets due to the presence of the oxetane ring and the amino acid moiety. The compound may exhibit effects similar to other amino acid derivatives, potentially influencing metabolic pathways and exhibiting anti-inflammatory or antimicrobial properties.
Antimicrobial Activity
Research has indicated that compounds with structural similarities to this compound can possess significant antimicrobial properties. For instance, studies on oxazole derivatives have shown promising results against various bacterial strains:
Compound | MIC (µg/ml) | Target Organisms |
---|---|---|
Example A | 1.6 | Candida albicans |
Example B | 0.8 | E. coli |
Example C | 3.2 | Staphylococcus aureus |
These findings suggest that the oxetane structure may enhance the compound's ability to penetrate microbial membranes or interfere with essential cellular processes .
Case Studies
- Antibacterial Activity : A study involving substituted oxazole derivatives demonstrated that certain derivatives exhibited significant antibacterial activity against E. coli and S. aureus. The inhibition zones were measured in mm, showing that some compounds outperformed standard antibiotics like ampicillin .
- Antifungal Activity : In another investigation, derivatives similar to this compound were tested against fungal pathogens such as Candida species and Aspergillus niger. Results indicated effective inhibition at concentrations as low as 1.6 µg/ml for certain compounds, highlighting their potential as antifungal agents .
Pharmacological Potential
The biological activity of this compound suggests a range of pharmacological applications:
- Antimicrobial Agents : Given its structural features, it may serve as a lead compound for developing new antibiotics.
- Anti-inflammatory Drugs : The amino acid component could imply potential in modulating inflammatory responses.
Properties
IUPAC Name |
2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxetan-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-5-11(4-8(13)14)6-16-7-11/h4-7H2,1-3H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEKIHJCDPRFCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(COC1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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